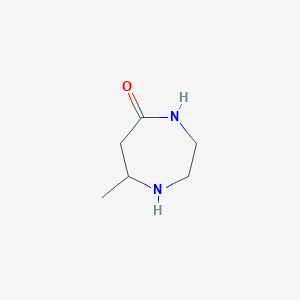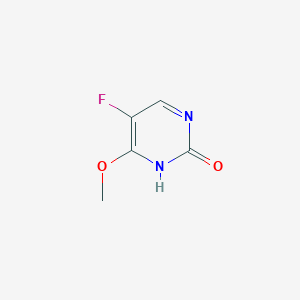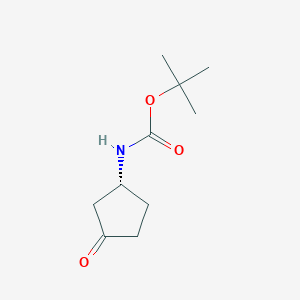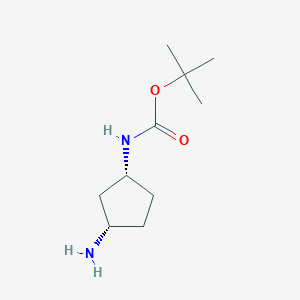![molecular formula C5H6ClF3N4O2 B1388904 (5-Amino-3-Trifluormethyl-[1,2,4]triazol-1-yl)-essigsäure-hydrochlorid CAS No. 1185297-12-4](/img/structure/B1388904.png)
(5-Amino-3-Trifluormethyl-[1,2,4]triazol-1-yl)-essigsäure-hydrochlorid
Übersicht
Beschreibung
“(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride” is a chemical compound with the molecular formula C5H6ClF3N4O2 . It is used in proteomics research .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been extensively studied. Various methods have been developed, including chemical and enzymatic methods . A novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported, which features an efficient construction of the triazole ring under flow conditions .Molecular Structure Analysis
The molecular structure of “(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride” consists of a five-membered aromatic azole chain, with two carbon and three nitrogen atoms . The molecular weight of this compound is 210.11 .Chemical Reactions Analysis
Triazole compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride” include its molecular formula C5H6ClF3N4O2 and molecular weight 210.11 .Wirkmechanismus
The mechanism of action of (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride is not fully understood. It is believed that the trifluoromethyl group of (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride is responsible for its catalytic activity. The trifluoromethyl group is believed to be involved in the formation of a covalent bond between the reactants and the catalyst, which facilitates the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride are not well understood. However, it has been shown to have some effect on the activity of enzymes involved in DNA and RNA synthesis. It has also been shown to have some effect on the activity of certain enzymes involved in the metabolism of carbohydrates.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride in laboratory experiments include its low cost, ease of use, and its ability to catalyze a wide variety of reactions. Its low cost makes it attractive for use in research projects. Its ease of use makes it suitable for use in a variety of laboratory experiments. Its ability to catalyze a wide variety of reactions makes it an attractive reagent for use in synthetic organic chemistry.
The limitations of using (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride in laboratory experiments include its potential to cause toxicity and its potential to cause adverse reactions with other compounds. Its potential to cause toxicity is due to its trifluoromethyl group, which can be toxic if inhaled or ingested. Its potential to cause adverse reactions with other compounds is due to its ability to form covalent bonds with other molecules.
Zukünftige Richtungen
For the use of (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride include its use in the synthesis of other compounds, its use as a catalyst in other reactions, its use in the synthesis of polymers and pharmaceuticals, and its use in the synthesis of peptides and oligonucleotides. Additionally, further research into the biochemical and physiological effects of (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride may lead to new applications. Further research into the mechanism of action of (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride could lead to the development of more efficient catalysts and improved synthetic methods. Finally, further research into the potential toxicity of (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride could lead to the development of safer and more effective compounds.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
1,2,4-Triazol-Derivate haben eine signifikante zytotoxische Aktivität gegen verschiedene Krebszelllinien gezeigt. Das Vorhandensein eines Triazolrings in pharmazeutischen Verbindungen kann ihr therapeutisches Potenzial aufgrund seiner Fähigkeit, mit biologischen Zielen zu interagieren, verbessern. Verbindungen wie (5-Amino-3-Trifluormethyl-[1,2,4]triazol-1-yl)-essigsäure-hydrochlorid könnten möglicherweise bei der Entwicklung neuer Krebsmedikamente eingesetzt werden .
Supramolekulare Chemie
Das Triazolringsystem ist bekannt für seine Fähigkeit, an Wasserstoffbrückenbindungen und anderen nicht-kovalenten Wechselwirkungen teilzunehmen. Dies macht es zu einem wertvollen Bestandteil im Bereich der supramolekularen Chemie, wo es zur Konstruktion komplexer molekularer Anordnungen für verschiedene Anwendungen wie molekulare Erkennung oder Selbstorganisationsprozesse beitragen kann .
Organische Synthese
Triazole sind vielseitige Zwischenprodukte in der organischen Synthese. Sie können als Vorläufer für die Synthese einer Vielzahl organischer Verbindungen dienen. Die Trifluormethylgruppe in this compound könnte einzigartige elektronische und sterische Eigenschaften einbringen, die in synthetischen Routen von Vorteil sind .
Eigenschaften
IUPAC Name |
2-[5-amino-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4O2.ClH/c6-5(7,8)3-10-4(9)12(11-3)1-2(13)14;/h1H2,(H,13,14)(H2,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUVMIWZNBADKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=NC(=N1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1388825.png)









